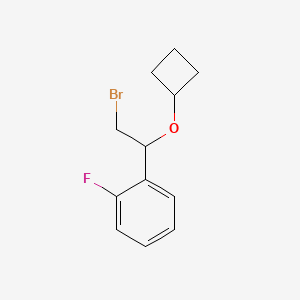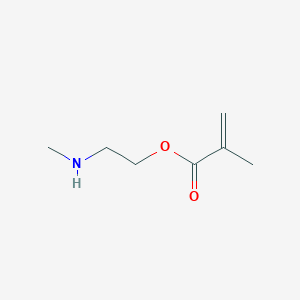
2-Propenoic acid, 2-methyl-, 2-(methylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H13NO2. It is also known by several synonyms, including methylaminoethyl-methacrylate and 2-(N-Methylamino)aethyl-methacrylat . This compound is characterized by its ester functional group and is commonly used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(methylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)ethyl 2-methylprop-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(methylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound can be used in the development of drug delivery systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(methylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dimethylamino)ethyl 2-methylprop-2-enoate: This compound has a similar structure but with an additional methyl group on the amine.
2-(ethylamino)ethyl 2-methylprop-2-enoate: This compound has an ethyl group instead of a methyl group on the amine.
Uniqueness
2-(methylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
25012-66-2 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-(methylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-4-8-3/h8H,1,4-5H2,2-3H3 |
Clé InChI |
DEGZUQBZHACZKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


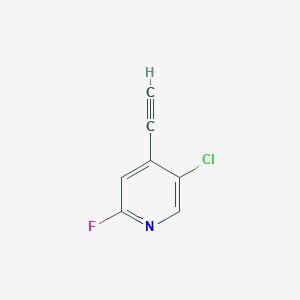
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)


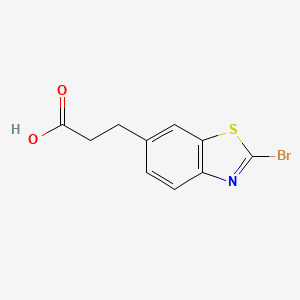
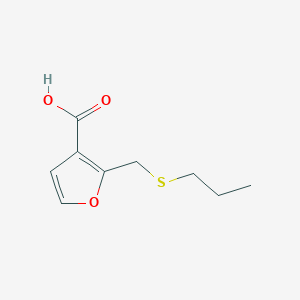
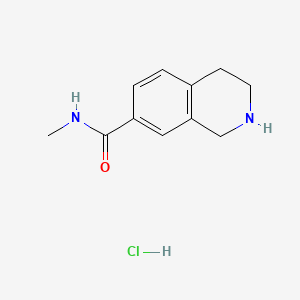


![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
